

Core Physical Properties of Isobutyl Palmitate

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Compound of Interest

Compound Name: *Isobutyl Palmitate*

Cat. No.: *B085682*

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Isobutyl palmitate (CAS No. 110-34-9) is the ester formed from isobutanol and palmitic acid. It is a colorless to pale yellow liquid with a mild, fatty odor, commonly used in cosmetics and personal care products as an emollient and skin-conditioning agent. Its physical properties, particularly its melting and boiling points, are crucial for formulation development, manufacturing processes, and quality control.

Data Presentation

The melting and boiling points of **isobutyl palmitate**, as reported in various scientific sources, are summarized below. The variation in reported values can be attributed to differences in experimental conditions and the purity of the substance.

Property	Value	Conditions
Melting Point	19 °C	Not specified
20.00 °C	at 760.00 mm Hg	
Boiling Point	354.6 °C	at 760 mmHg
352.00 to 354.00 °C	at 760.00 mm Hg	
207 °C	at 15 mmHg	

Experimental Protocols for Determination

The determination of melting and boiling points of fatty acid esters like **isobutyl palmitate** can be performed using several established methods. The choice of method often depends on the

required precision, the amount of sample available, and the nature of the substance.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically lowers the melting point and broadens the melting range.

Method 1: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

This is a common and straightforward method for determining the melting point of a crystalline solid.

- Apparatus:
 - Melting point apparatus (e.g., Mel-Temp, Thomas-Hoover Uni-Melt)
 - Capillary tubes (sealed at one end)
 - Thermometer or digital temperature probe
 - Sample of **isobutyl palmitate** (in solid form, which may require pre-cooling)
- Procedure:
 - Sample Preparation: A small amount of solid **isobutyl palmitate** is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
 - Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
 - Heating: The apparatus is heated at a steady rate. For an unknown sample, a rapid initial heating can be done to determine an approximate melting point.
 - Observation: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-1.0 °C).

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining melting points and other thermal transitions.

- Apparatus:
 - Differential Scanning Calorimeter
 - Sample pans (typically aluminum)
 - Reference pan (empty)
 - Data acquisition system
- Procedure:
 - Sample Preparation: A small, accurately weighed sample of **isobutyl palmitate** (typically 1-10 mg) is placed in a sample pan, which is then hermetically sealed.
 - Apparatus Setup: The sample pan and an empty reference pan are placed in the DSC cell.
 - Temperature Program: The cell is heated at a controlled linear rate (e.g., 5-10 °C/min) over a specified temperature range that includes the expected melting point.
 - Data Analysis: The DSC thermogram plots heat flow against temperature. The melting process is observed as an endothermic peak. The onset temperature of the peak is typically reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Method 1: Distillation Method

This is the classical method for determining the boiling point of a liquid.

- Apparatus:
 - Distillation flask
 - Condenser
 - Receiving flask
 - Thermometer
 - Heating mantle or oil bath
 - Boiling chips
- Procedure:
 - Apparatus Setup: A sample of **isobutyl palmitate** is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
 - Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.
 - Observation and Data Recording: The temperature is recorded when it becomes constant. This stable temperature, at which the vapor and liquid are in equilibrium, is the boiling point. It is important to note the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Method 2: Gas Chromatography (GC) for Boiling Range Distribution

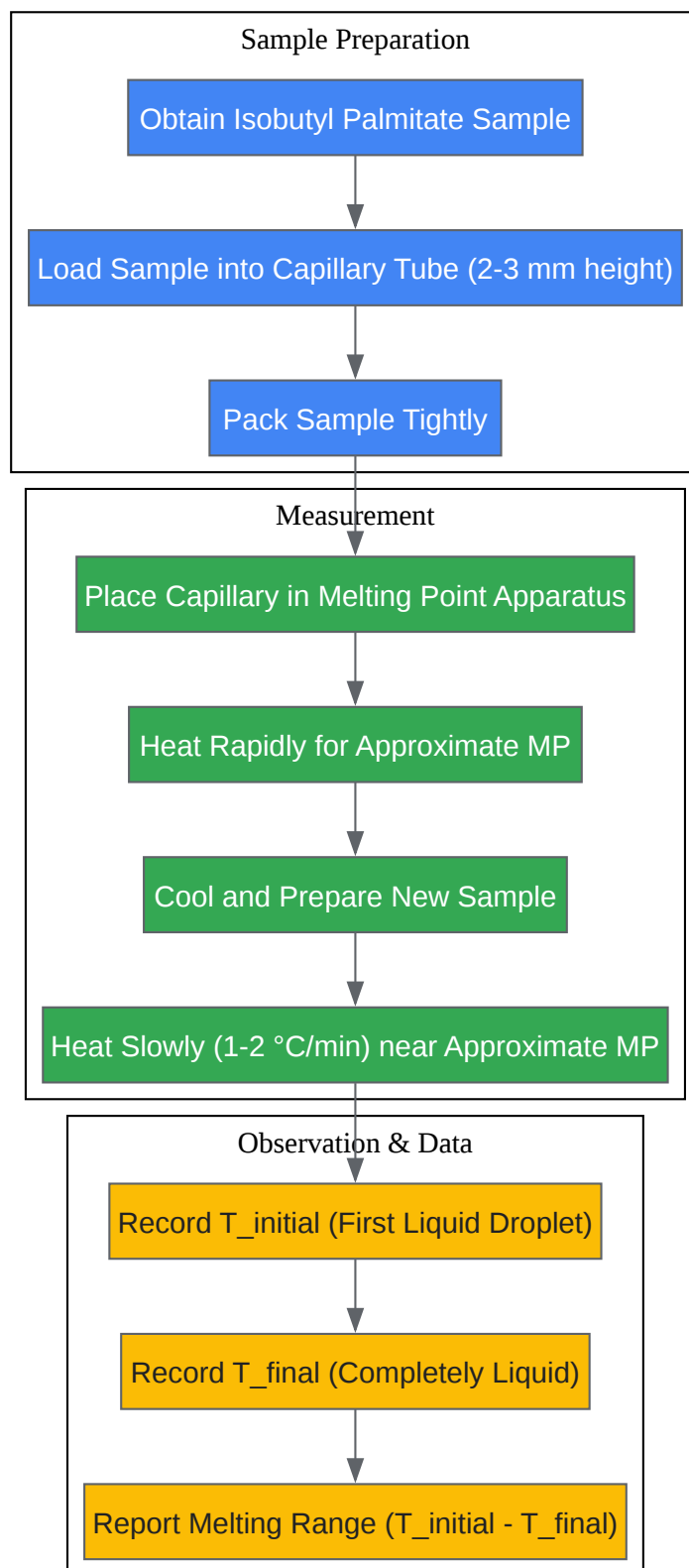
For complex mixtures or to determine the boiling range of a substance, simulated distillation by gas chromatography is a powerful technique. ASTM D7398 is a standard test method for the boiling range distribution of fatty acid methyl esters (FAMES), which can be adapted for other fatty acid esters.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

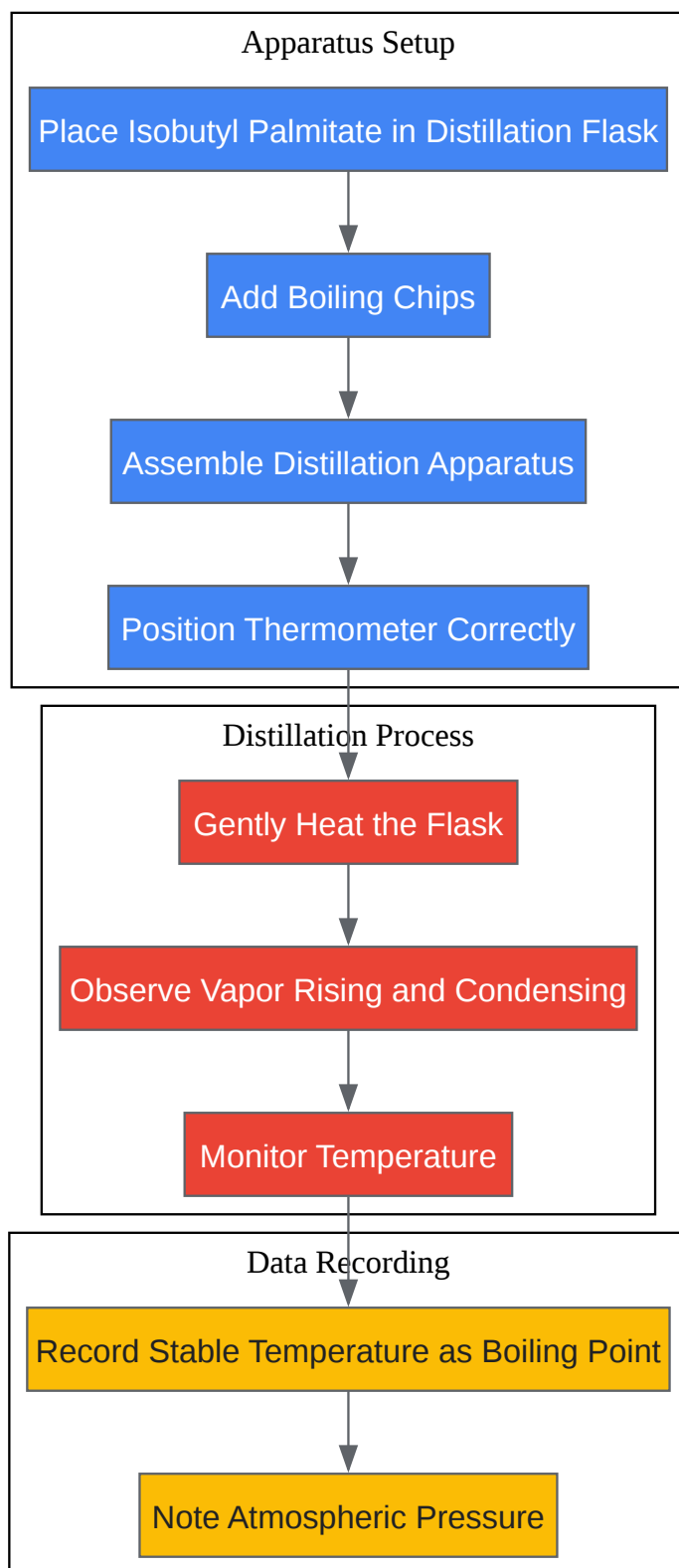
- Principle: The sample is injected into a gas chromatograph with a non-polar column. The components of the sample are separated based on their boiling points and detected by a flame ionization detector (FID). The retention times of the components are correlated with their boiling points by running a calibration mixture of n-alkanes with known boiling points.
- Apparatus:
 - Gas chromatograph with a temperature-programmable oven and a flame ionization detector
 - Non-polar capillary column
 - Data acquisition and processing software
- Procedure:
 - Calibration: A calibration mixture of n-paraffins is injected to establish a relationship between retention time and boiling point.
 - Sample Analysis: A diluted sample of **isobutyl palmitate** is injected into the GC. The oven temperature is ramped up at a reproducible linear rate to separate the components by their boiling points.[\[3\]](#)
 - Data Processing: The resulting chromatogram is used to determine the boiling range distribution. The initial boiling point (IBP) is the temperature at which 0.5% of the sample has eluted, and the final boiling point (FBP) is the temperature at which 99.5% has eluted.[\[3\]](#)[\[4\]](#)

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for determining the melting and boiling points of **isobutyl palmitate**.

Melting Point Determination Workflow (Capillary Method)





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